molecular formula C11H20N2O2 B3392495 (1R,5S)-tert-butyl 3,6-diazabicyclo[3.2.1]octane-6-carboxylate CAS No. 1058737-48-6

(1R,5S)-tert-butyl 3,6-diazabicyclo[3.2.1]octane-6-carboxylate

Cat. No. B3392495
CAS RN: 1058737-48-6
M. Wt: 212.29 g/mol
InChI Key: CSQBUSQTOWHXLW-DTWKUNHWSA-N
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Description

“(1R,5S)-tert-butyl 3,6-diazabicyclo[3.2.1]octane-6-carboxylate” is a chemical compound with the molecular formula C11H20N2O2. It is available for purchase from various chemical suppliers .

Scientific Research Applications

Enantioselective Synthesis and Intermediates

An efficient enantioselective synthesis route involving "(1R,5S)-tert-butyl 3,6-diazabicyclo[3.2.1]octane-6-carboxylate" derivatives has been developed for producing potent CCR2 antagonists, highlighting its role as an essential intermediate in medicinal chemistry. This synthesis process includes a key iodolactamization step, demonstrating the compound's utility in constructing highly functionalized molecules for therapeutic applications (Campbell et al., 2009).

Chiral Cyclic Amino Acid Esters

The synthesis of chiral cyclic amino acid esters from corresponding cis- and trans-5-hydroxypipecolic acid ethyl esters has been achieved without the use of chiral catalysts or enzymes, showcasing the compound's versatility in stereochemical control and its potential in developing bioactive molecules (Moriguchi et al., 2014).

Supramolecular Chemistry

Functionalized building blocks derived from the compound have been synthesized for applications in supramolecular chemistry. These derivatives form stable motifs in crystal structures, indicating their potential as components for constructing complex molecular architectures (Lyssenko et al., 2002).

Asymmetric Synthesis

The compound has been utilized in the asymmetric synthesis of natural products, such as a stereoselective approach to produce endo-6-aryl-8-oxabicyclo[3.2.1]oct-3-en-2-one, demonstrating its application in the synthesis of biologically relevant molecules with high enantiomeric excess (Shimada et al., 2010).

properties

IUPAC Name

tert-butyl (1S,5R)-3,6-diazabicyclo[3.2.1]octane-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-7-8-4-9(13)6-12-5-8/h8-9,12H,4-7H2,1-3H3/t8-,9+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSQBUSQTOWHXLW-DTWKUNHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC1CNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2C[C@@H]1CNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101156619
Record name 1,1-Dimethylethyl (1S,5R)-3,6-diazabicyclo[3.2.1]octane-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101156619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1058737-48-6
Record name 1,1-Dimethylethyl (1S,5R)-3,6-diazabicyclo[3.2.1]octane-6-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1058737-48-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl (1S,5R)-3,6-diazabicyclo[3.2.1]octane-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101156619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,5S)-tert-butyl 3,6-diazabicyclo[3.2.1]octane-6-carboxylate
Reactant of Route 2
(1R,5S)-tert-butyl 3,6-diazabicyclo[3.2.1]octane-6-carboxylate
Reactant of Route 3
(1R,5S)-tert-butyl 3,6-diazabicyclo[3.2.1]octane-6-carboxylate
Reactant of Route 4
(1R,5S)-tert-butyl 3,6-diazabicyclo[3.2.1]octane-6-carboxylate
Reactant of Route 5
Reactant of Route 5
(1R,5S)-tert-butyl 3,6-diazabicyclo[3.2.1]octane-6-carboxylate
Reactant of Route 6
(1R,5S)-tert-butyl 3,6-diazabicyclo[3.2.1]octane-6-carboxylate

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